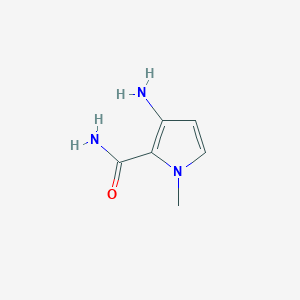
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound with the molecular formula C15H18ClNO5 It is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzaldehyde Core: The starting material, 3-chloro-5-ethoxybenzaldehyde, is prepared through the chlorination and subsequent ethoxylation of benzaldehyde.
Introduction of the Morpholino Group: The morpholino group is introduced via a nucleophilic substitution reaction, where the benzaldehyde derivative reacts with morpholine in the presence of a suitable base.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-4-(2-morpholino-2-oxoethoxy)benzaldehyde: Lacks the ethoxy group.
3-Chloro-5-ethoxy-4-(2-pyrrolidin-2-oxoethoxy)benzaldehyde: Contains a pyrrolidin-2-oxoethoxy group instead of a morpholino-2-oxoethoxy group.
Uniqueness
3-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to the combination of its chloro, ethoxy, and morpholino-oxoethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H18ClNO5 |
|---|---|
Poids moléculaire |
327.76 g/mol |
Nom IUPAC |
3-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18ClNO5/c1-2-21-13-8-11(9-18)7-12(16)15(13)22-10-14(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3 |
Clé InChI |
RMVQVUZLGOLNAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
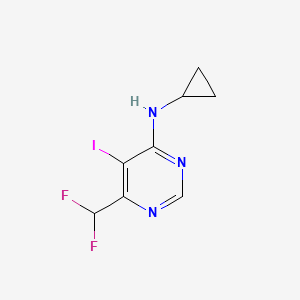
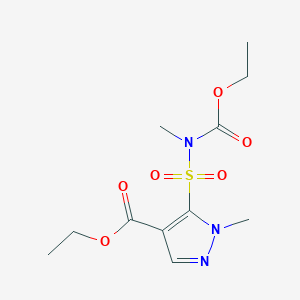
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
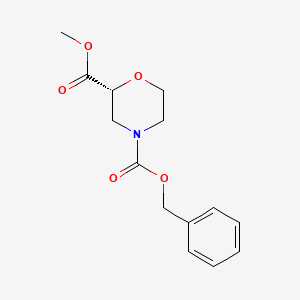
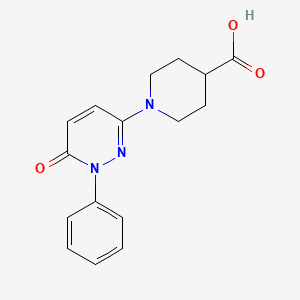
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)

![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)
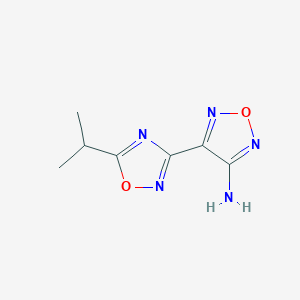
![4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11785846.png)

